molecular formula C24H23NO6S B2703007 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate CAS No. 392248-92-9

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B2703007
CAS No.: 392248-92-9
M. Wt: 453.51
InChI Key: OHDHDADGKACIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate belongs to the thiophene dicarboxylate family, characterized by a central thiophene ring substituted with ester groups (diethyl at positions 2 and 4), a methyl group at position 3, and a 3-phenoxybenzamido moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for antimicrobial and anti-proliferative applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-10-9-13-18(14-16)31-17-11-7-6-8-12-17/h6-14H,4-5H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDHDADGKACIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate

  • Structural Difference: The 5-position substituent is a trifluoroacetyl group instead of 3-phenoxybenzamido.
  • Key Findings: Exhibited strong binding affinity (-5.7 kcal/mol) against the AvrRps4 effector protein via two hydrogen bonds (ASN236, ARG199) . Complies with Lipinski’s Rule of Five (MW < 500, logP < 5), indicating favorable drug-likeness .
  • Comparison: The trifluoroacetyl group’s electron-withdrawing nature may enhance electrophilic interactions, whereas the 3-phenoxybenzamido group in the target compound could enable π-π stacking with aromatic residues in target proteins.

2,4-Diethyl 3-Methyl-5-[(Phenoxycarbonyl)Amino]Thiophene-2,4-Dicarboxylate (CAS 709021-08-9)

  • Structural Difference: Substituted with a phenoxycarbonyl group at position 4.
  • Key Findings: Commercially available (Aaron Chemicals LLC), indicating established synthesis protocols . The phenoxycarbonyl group may reduce solubility compared to the target compound’s benzamido substituent due to increased hydrophobicity.
  • Comparison : The absence of the benzamide linkage in this analogue likely alters hydrogen-bonding capacity and target selectivity.

Dimethyl 5-(4-Bromobenzamido)-3-Methylthiophene-2,4-Dicarboxylate

  • Structural Differences : Methyl esters (vs. ethyl) and a 4-bromobenzamido substituent.
  • Key Findings: The bromine atom may enhance antimicrobial activity via halogen bonding or increased lipophilicity . Methyl esters reduce molecular weight (MW 377.41 vs.
  • Comparison : Ethyl esters in the target compound likely enhance membrane permeability but may require formulation adjustments for aqueous delivery.

3-Methyl-5-[(3-Methyl-Isoxazole-5-Carbonyl)-Amino]-Thiophene-2,4-Dicarboxylic Acid Diethyl Ester (CAS 899525-06-5)

  • Structural Difference : Features an isoxazole heterocycle at position 5.
  • Key Findings: The isoxazole ring could improve metabolic stability due to resistance to oxidative degradation .
  • Comparison: The 3-phenoxybenzamido group in the target compound offers a larger aromatic surface for target binding but may increase steric hindrance.

Tabulated Comparison of Key Properties

Compound Name Substituent at Position 5 Molecular Weight Key Activity/Property Reference
Target Compound 3-Phenoxybenzamido ~493.49* Hypothesized antimicrobial/anti-cancer N/A
Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate Trifluoroacetyl ~381.33 Antibacterial (AvrRps4 binding: -5.7 kcal/mol)
2,4-Diethyl 3-Methyl-5-[(Phenoxycarbonyl)Amino]Thiophene-2,4-Dicarboxylate Phenoxycarbonyl 377.41 Commercial availability
Dimethyl 5-(4-Bromobenzamido)-3-Methylthiophene-2,4-Dicarboxylate 4-Bromobenzamido ~370.24 Enhanced halogen interactions
3-Methyl-5-[(3-Methyl-Isoxazole-5-Carbonyl)-Amino]-Thiophene-2,4-Diethyl Ester Isoxazole-5-carbonyl 366.39 Metabolic stability

*Estimated based on structural similarity.

Research Implications and Challenges

  • Activity : The trifluoroacetyl and benzamido derivatives show promise in antibacterial applications, while brominated or heterocyclic substituents may broaden therapeutic scope .
  • Synthesis: Commercial availability of analogues like CAS 709021-08-9 suggests feasible synthetic routes for the target compound, though steric challenges from the 3-phenoxy group may require optimized coupling strategies .
  • Solubility vs. Permeability: Ethyl esters and aromatic substituents improve lipophilicity but may necessitate prodrug strategies or nanoformulation for in vivo delivery.

Biological Activity

2,4-Diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₆S
  • Molecular Weight : 377.41 g/mol

This compound features a thiophene ring substituted with diethyl and phenoxybenzamido groups, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds were shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism involves disruption of bacterial cell membranes and inhibition of bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and HeLa cell lines
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionInhibits specific enzymes related to cancer progression
  • Caspase Activation : The compound triggers caspase-dependent pathways leading to apoptosis in tumor cells.
  • Membrane Disruption : Its interaction with microbial membranes results in increased permeability and eventual cell lysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
  • Metabolism : It may undergo hepatic metabolism, with potential formation of active metabolites.
  • Toxicity Studies : Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary for comprehensive evaluation.

Q & A

Q. What are the established synthetic routes for 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves:

  • Thiophene core formation : Cyclization of precursors (e.g., via the Gewald reaction for thiophene derivatives) using ethyl cyanoacetate, sulfur, and acetoacetanilide .
  • Amide coupling : Introduction of the 3-phenoxybenzamido group using carbodiimides (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF .
  • Esterification : Diethyl esterification with ethanol and acid catalysts (e.g., H₂SO₄) under reflux . Key considerations : Purity of intermediates (monitored via TLC), inert atmosphere for moisture-sensitive steps, and stoichiometric control to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester/amide linkages .
  • FTIR : Identification of C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) stretches .
  • X-ray crystallography : SHELX software for structure refinement; hydrogen bonding patterns (e.g., N–H⋯O interactions) stabilize crystal packing .
  • Mass spectrometry : High-resolution MS to verify molecular weight (541.6 g/mol) and fragmentation patterns .

Q. What common chemical transformations can this compound undergo, and how are they optimized?

  • Hydrolysis : Ester groups hydrolyzed under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions to yield dicarboxylic acids .
  • Reduction : LiAlH₄ reduces amides to amines, while ester groups remain intact .
  • Oxidation : Thioether sulfur can be oxidized to sulfoxides/sulfones using H₂O₂ or m-CPBA . Optimization : Solvent choice (e.g., DCM for oxidation), temperature control (0–25°C for LiAlH₄), and catalytic additives (e.g., DMAP for ester hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final esterification step during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) or enzyme-mediated esterification for regioselectivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
  • In situ monitoring : Use FTIR or HPLC to track reaction progress and adjust reagent ratios dynamically .

Q. What strategies are recommended for elucidating the compound’s biological mechanism of action?

  • Target identification : Perform molecular docking against enzymes (e.g., kinases) or receptors (GPCRs) using software like AutoDock .
  • Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., fluorescence-based assays for proteases) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Q. How should contradictory data on the compound’s reactivity (e.g., unexpected byproducts) be addressed?

  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities and revise reaction mechanisms .
  • Computational modeling : DFT calculations to predict reactive intermediates and transition states .
  • Reaction kinetics : Variable-temperature NMR to study intermediate stability and pathway bifurcations .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR) of analogs?

  • QSAR models : Utilize Gaussian or COSMO-RS for electronic/steric parameter calculations .
  • Molecular dynamics : Simulate ligand-receptor binding affinities (e.g., GROMACS for protein-ligand complexes) .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties .

Q. How does this compound compare structurally and functionally to its analogs in medicinal chemistry?

Key comparisons :

Analog Structural Difference Functional Impact
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Lacks phenoxybenzamido groupReduced enzyme inhibition potency
Pyrazolo[3,4-d]pyrimidine derivatives Different heterocyclic coreEnhanced solubility but lower thermal stability
Benzothiophene sulfonamides Sulfonamide vs. ester groupsImproved receptor selectivity

Methodological Notes

  • Experimental rigor : Replicate key steps (e.g., crystallography with SHELXL ) and validate biological assays with positive/negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.